N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of a phenylthiophene moiety attached to a hydroxylamine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-phenylthiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Methylthiophen-2-yl)methylidene]hydroxylamine
- N-[(5-Chlorothiophen-2-yl)methylidene]hydroxylamine
- N-[(5-Bromothiophen-2-yl)methylidene]hydroxylamine
Uniqueness
N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and biological activity compared to other similar compounds. The phenyl group can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.
Properties
CAS No. |
859239-23-9 |
---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H9NOS/c13-12-8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
LKUFUQKKOINRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C=NO |
Origin of Product |
United States |
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